2-(2,5-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives in good yields . The key substrate, 3,5-dichlorobenzoic acid, is prepared by hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution .Scientific Research Applications
Neurophysiological and Pharmacological Effects
- Research on 2-amino-4-methylpyridine derivatives has shown their involvement in neurophysiological processes, with one study examining the compound's effect on opiate receptors in rats, suggesting its potential in neurological studies (Bergmann & Elam, 1980).
Imaging and Diagnostic Applications
- Pyridine derivatives have been explored for their utility in medical imaging, such as PET scans, to visualize specific enzymes in the brain. For instance, the development of [(11)C]MFTC for PET imaging highlights the use of pyridine compounds in studying brain enzymes (Kumata et al., 2015).
Anti-Fibrotic and Anti-Metastatic Potential
- Certain pyridine derivatives have shown promise in suppressing fibrosis and exerting anti-metastatic effects, suggesting a potential area of research for related compounds in treating fibrotic diseases and cancer metastasis (Kim et al., 2008).
Neurotoxicity Studies
- The study of neurotoxins such as MPP+ (1-methyl-4-phenylpyridine), which affects various neurotransmitters in the brain, indicates the relevance of pyridine compounds in neurotoxicity and neurodegeneration research (Namura et al., 1987).
Retinoprotective Effects
- Research on the retinoprotective effects of certain pyridine nicotinates in rat models of retinal ischemia suggests the potential therapeutic applications of pyridine derivatives in ophthalmology (Peresypkina et al., 2020).
Safety and Hazards
Mechanism of Action
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-5-16-12(6-8)13(17)10-7-9(14)2-3-11(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKHHHUHJACOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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